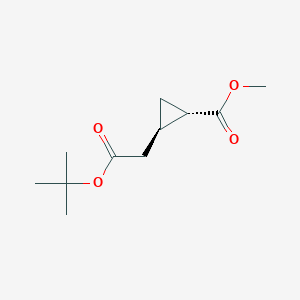
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is a cyclopropane derivative with a tert-butoxy group and an oxoethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method involves the reaction of a cyclopropane carboxylate with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxy group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as ethers, nitriles, or amines.
科学研究应用
Chemistry
In organic chemistry, (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Cyclopropane-containing compounds are known for their ability to interact with biological targets, and the presence of the tert-butoxy and oxoethyl groups can further modulate these interactions.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various synthetic pathways.
作用机制
The mechanism of action of (1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, positioning the functional groups in a way that enhances binding affinity and specificity. The tert-butoxy and oxoethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure but without the stereochemistry.
Ethyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Cyclopropanecarboxylate derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
(1S,2R)-Methyl 2-(2-(tert-butoxy)-2-oxoethyl)cyclopropanecarboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of both the tert-butoxy and oxoethyl groups further distinguishes it from other cyclopropane derivatives, providing unique opportunities for chemical modifications and applications.
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
methyl (1S,2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-5-8(7)10(13)14-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChI 键 |
BHIMVEIVIIONQF-SFYZADRCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@H]1C[C@@H]1C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)CC1CC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















